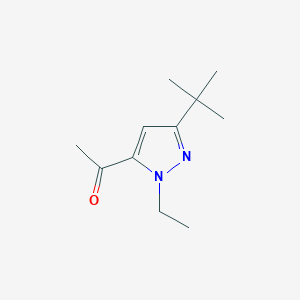
1-(3-tert-Butyl-1-ethyl-1H-pyrazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-tert-Butyl-1-ethyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C₁₁H₁₈N₂O It is a pyrazole derivative, characterized by the presence of a tert-butyl group and an ethyl group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(3-tert-Butyl-1-ethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-tert-butyl-1-ethyl-1H-pyrazole.
Reaction Conditions: The pyrazole derivative is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
1-(3-tert-Butyl-1-ethyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.
Applications De Recherche Scientifique
1-(3-tert-Butyl-1-ethyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(3-tert-Butyl-1-ethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
Pathways Involved: The compound affects various biochemical pathways, including those involved in inflammation and pain signaling.
Comparaison Avec Des Composés Similaires
1-(3-tert-Butyl-1-ethyl-1H-pyrazol-5-yl)ethan-1-one can be compared with other pyrazole derivatives:
Similar Compounds: Compounds such as 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and 3-tert-butyl-1-methyl-1H-pyrazol-5-yl-1-pyridin-2-ylmethanamine share structural similarities.
Uniqueness: The presence of the ethanone group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other pyrazole derivatives.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-(5-tert-butyl-2-ethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C11H18N2O/c1-6-13-9(8(2)14)7-10(12-13)11(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
ZKTBENOHBRDGJY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C(C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
![1-tert-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13235339.png)
amine](/img/structure/B13235352.png)
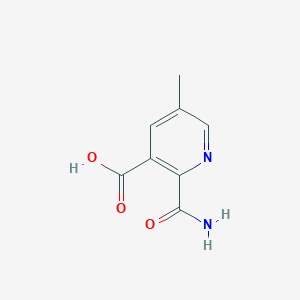
![4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13235359.png)
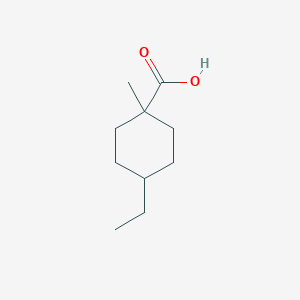
![3-Bromo-5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13235369.png)
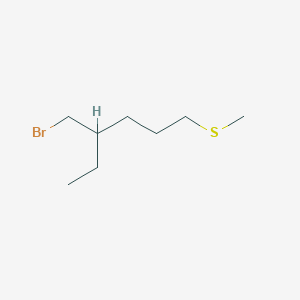
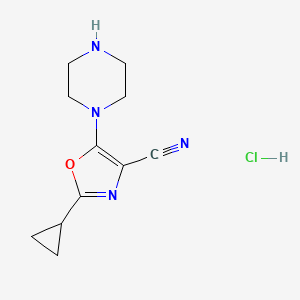
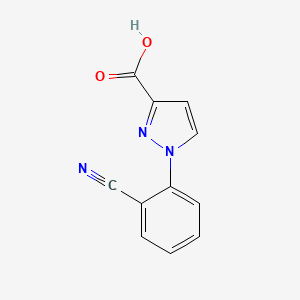

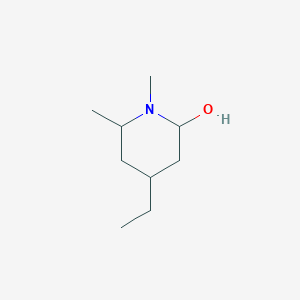
![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13235399.png)
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
